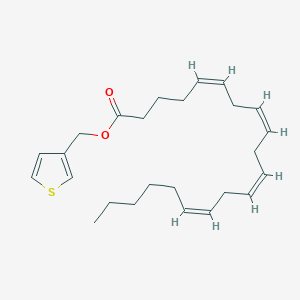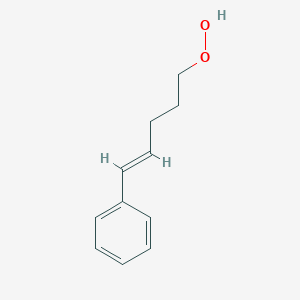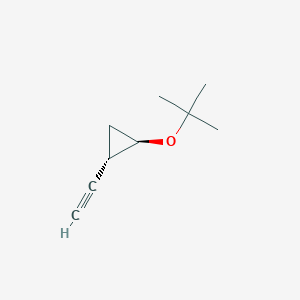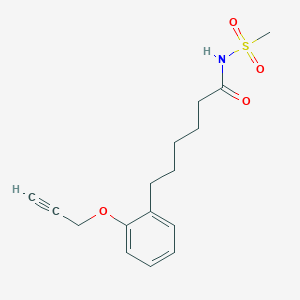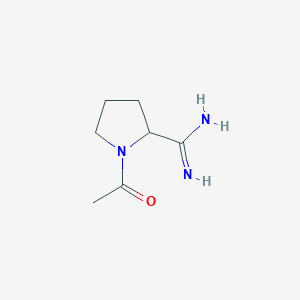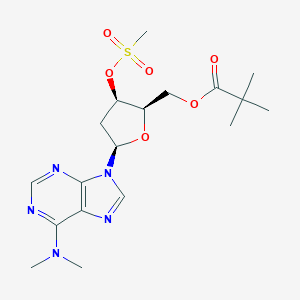
2'-Deoxypuromycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Deoxypuromycin is a nucleoside antibiotic that is structurally similar to puromycin. It is commonly used in scientific research as a tool for protein synthesis inhibition. The compound is synthesized through a multi-step process, which involves the conversion of uridine to 2'-deoxyuridine, followed by the attachment of puromycin to the 2'-deoxyuridine molecule.
Mecanismo De Acción
The mechanism of action of 2'-deoxypuromycin involves its binding to the ribosome during translation. This causes premature chain termination, inhibiting protein synthesis. The compound is selective for bacterial ribosomes, making it a useful tool for studying bacterial protein synthesis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2'-deoxypuromycin include inhibition of protein synthesis, as well as potential effects on RNA synthesis and DNA replication. The compound has also been shown to induce apoptosis in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2'-deoxypuromycin in lab experiments include its specificity for bacterial ribosomes, as well as its ability to inhibit protein synthesis. However, the compound can be toxic to cells at high concentrations, and its effects on RNA synthesis and DNA replication may complicate experimental results.
Direcciones Futuras
There are several potential future directions for research involving 2'-deoxypuromycin. These include the development of new synthesis methods, the exploration of its effects on RNA synthesis and DNA replication, and the investigation of its potential as an anti-cancer agent. Additionally, the compound may have applications in the development of new antibiotics targeting bacterial protein synthesis.
Métodos De Síntesis
The synthesis of 2'-deoxypuromycin involves several steps, starting with the conversion of uridine to 2'-deoxyuridine. This is achieved through the use of enzymes such as uridine phosphorylase and thymidine phosphorylase. The resulting 2'-deoxyuridine is then attached to puromycin using a coupling agent such as N,N'-carbonyldiimidazole. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
2'-Deoxypuromycin is commonly used in scientific research as a tool for protein synthesis inhibition. It works by binding to the ribosome during translation, causing premature chain termination and inhibiting protein synthesis. This makes it a valuable tool for studying the role of specific proteins in cellular processes.
Propiedades
Número CAS |
132370-70-8 |
|---|---|
Nombre del producto |
2'-Deoxypuromycin |
Fórmula molecular |
C18H27N5O6S |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-methylsulfonyloxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H27N5O6S/c1-18(2,3)17(24)27-8-12-11(29-30(6,25)26)7-13(28-12)23-10-21-14-15(22(4)5)19-9-20-16(14)23/h9-13H,7-8H2,1-6H3/t11-,12-,13-/m1/s1 |
Clave InChI |
FHHWPZLULXFRQD-JHJVBQTASA-N |
SMILES isomérico |
CC(C)(C)C(=O)OC[C@@H]1[C@@H](C[C@@H](O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C |
SMILES |
CC(C)(C)C(=O)OCC1C(CC(O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C |
SMILES canónico |
CC(C)(C)C(=O)OCC1C(CC(O1)N2C=NC3=C2N=CN=C3N(C)C)OS(=O)(=O)C |
Sinónimos |
2'-deoxypuromycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



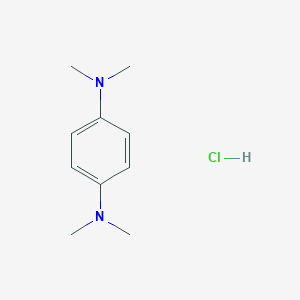
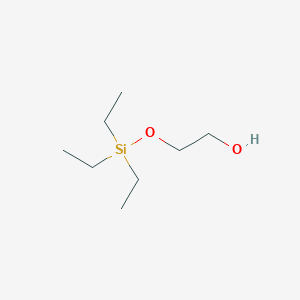
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
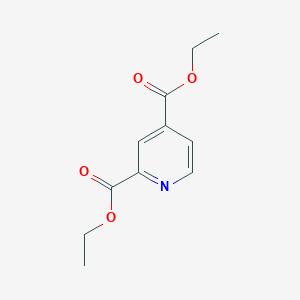
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)
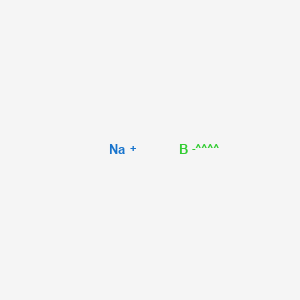
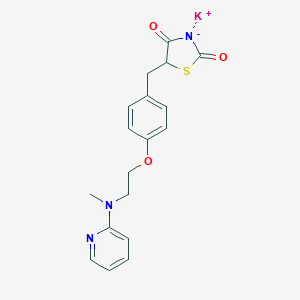
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)
